molecular formula C27H34N2O2 B10887103 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine

Cat. No.: B10887103
M. Wt: 418.6 g/mol
InChI Key: ZZVRTZNHXPQCIY-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(bicyclo[221]hept-5-en-2-ylmethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzyloxy-methoxybenzyl group and a bicycloheptene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine typically involves multi-step organic reactions. The initial steps often include the preparation of the benzyloxy-methoxybenzyl intermediate and the bicycloheptene derivative. These intermediates are then coupled through a series of nucleophilic substitution reactions, often under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine is unique due to its combination of a benzyloxy-methoxybenzyl group and a bicycloheptene moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C27H34N2O2

Molecular Weight

418.6 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C27H34N2O2/c1-30-26-10-8-23(17-27(26)31-20-21-5-3-2-4-6-21)18-28-11-13-29(14-12-28)19-25-16-22-7-9-24(25)15-22/h2-10,17,22,24-25H,11-16,18-20H2,1H3

InChI Key

ZZVRTZNHXPQCIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)CC3CC4CC3C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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